Butan-1-one, 1-(1-ethyl-2-hydroxy-3-indolylazo)-2-ethyl-2-hydroxy-
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Overview
Description
(NULLE)-2-ETHYL-N-[(1-ETHYL-2-HYDROXY-1H-INDOL-3-YL)IMINO]-2-HYDROXYBUTANAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NULLE)-2-ETHYL-N-[(1-ETHYL-2-HYDROXY-1H-INDOL-3-YL)IMINO]-2-HYDROXYBUTANAMIDE typically involves the following steps:
Formation of the Indole Moiety: The indole ring is synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxybutanamide Group: The hydroxybutanamide group is introduced through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(NULLE)-2-ETHYL-N-[(1-ETHYL-2-HYDROXY-1H-INDOL-3-YL)IMINO]-2-HYDROXYBUTANAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
(NULLE)-2-ETHYL-N-[(1-ETHYL-2-HYDROXY-1H-INDOL-3-YL)IMINO]-2-HYDROXYBUTANAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (NULLE)-2-ETHYL-N-[(1-ETHYL-2-HYDROXY-1H-INDOL-3-YL)IMINO]-2-HYDROXYBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
1H-Indole-3-acetic acid: A plant hormone with diverse biological activities.
1H-Indole-3-ethanone: Used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
(NULLE)-2-ETHYL-N-[(1-ETHYL-2-HYDROXY-1H-INDOL-3-YL)IMINO]-2-HYDROXYBUTANAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-ethyl-N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybutanamide |
InChI |
InChI=1S/C16H21N3O3/c1-4-16(22,5-2)15(21)18-17-13-11-9-7-8-10-12(11)19(6-3)14(13)20/h7-10,20,22H,4-6H2,1-3H3 |
InChI Key |
DAVZPCIUYSTLAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N=NC1=C(N(C2=CC=CC=C21)CC)O)O |
Origin of Product |
United States |
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